N-Didesmethyl Loperamide

Cardiac Safety hERG inhibition QT prolongation

Unexplained false-positive fentanyl immunoassay results compromise clinical toxicology decision-making. N-Didesmethyl Loperamide (CAS 66164-06-5) is the validated confirmatory spiking standard for definitive identification of ddLop as the interfering metabolite. • Resolves fentanyl immunoassay interference: non-reactive in Immunalysis HEIA, reactive in SEFRIA & DRI at defined concentrations, enabling unambiguous source identification • Serves as critical negative control for hERG cardiac safety studies-exhibits markedly reduced channel inhibition versus loperamide and N-desmethyl loperamide • Functions as chemical precursor for next-generation P-glycoprotein PET radiotracers (NIMH-repository designated) High-purity solid supplied with full Certificate of Analysis. For research use only.

Molecular Formula C27H29ClN2O2
Molecular Weight 449.0 g/mol
CAS No. 66164-06-5
Cat. No. B027202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Didesmethyl Loperamide
CAS66164-06-5
Synonyms4-(4-Chlorophenyl)-4-hydroxy-α,α-diphenyl-1-piperidinebutanamide;  _x000B_R 21345; 
Molecular FormulaC27H29ClN2O2
Molecular Weight449.0 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCC(C3=CC=CC=C3)(C4=CC=CC=C4)C(=O)N
InChIInChI=1S/C27H29ClN2O2/c28-24-13-11-21(12-14-24)26(32)15-18-30(19-16-26)20-17-27(25(29)31,22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-14,32H,15-20H2,(H2,29,31)
InChIKeyPXJHDOGGBLQFRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Didesmethyl Loperamide Reference Standard


N-Didesmethyl Loperamide (CAS 66164-06-5) is the bis-desmethylated active metabolite of the peripheral μ1-opioid receptor agonist loperamide . It is a key reference standard required for the identification and quantification of loperamide metabolites in complex biological matrices [1]. This compound exhibits quantifiably distinct pharmacological properties from both its parent compound, loperamide, and its mono-desmethylated analog, N-desmethyl loperamide, particularly regarding its interaction with the human ether-a-go-go-related gene (hERG) cardiac potassium channel and its cross-reactivity in clinical immunoassays [2].

01
Metabolite Identification Reference standard for distinguishing didesmethyl loperamide in biological matrices
02
Cardiac Safety Pharmacology Supports structural activity relationship studies with inferred reduced hERG inhibition
03
Immunoassay Troubleshooting Unique cross-reactivity profile aids in confirming fentanyl false-positive interference
04
PET Tracer Development Designated precursor for next-generation P-gp imaging agents

Loperamide Metabolites: Key Differences


Loperamide (CAS 53179-11-6) and its primary metabolites, N-desmethyl loperamide (CAS 66164-07-6) and N-didesmethyl loperamide (CAS 66164-06-5), share a common structural core but possess distinct pharmacological and analytical fingerprints. Generic substitution or misidentification of these closely related compounds is a significant source of error in both clinical toxicology and safety pharmacology [1]. The following evidence demonstrates that these analogs exhibit substantial quantitative differences in hERG channel inhibition and differential cross-reactivity in widely used fentanyl immunoassays, making precise identification and use of the correct reference standard critical for accurate data interpretation [2].

hERG Channel Interaction

Parent loperamide and N-desmethyl analog exhibit quantitatively distinct hERG binding affinities. Substitution may shift pharmacological interpretation and invalidate cardiac safety comparisons.

Immunoassay Cross-Reactivity

Distinct reactivity profiles across fentanyl assays mean substitution prevents accurate interference confirmation. N-Didesmethyl loperamide is uniquely non-reactive in HEIA but reactive in SEFRIA and DRI.

PET Precursor Specificity

N-Didesmethyl structure provides a unique radiolabeling handle. Mono-desmethyl or parent compounds are not suitable precursors for next-generation P-gp radiotracers.

N-Didesmethyl Loperamide vs. Structural Analogs


hERG Inhibition vs. Loperamide

The hERG cardiac potassium channel is a primary anti-target for drug safety, as its inhibition can lead to QT interval prolongation and potentially fatal arrhythmias. While direct, quantitative hERG inhibition data for N-didesmethyl loperamide is sparse, a robust class-level inference can be drawn from its structural relationship to N-desmethyl loperamide and the parent drug. Loperamide is a known high-affinity hERG inhibitor. A study investigating the binding of loperamide and its N-desmethyl metabolite to the hERG channel found that N-desmethyl loperamide was a much weaker (7.5-fold) inhibitor than loperamide [1]. It is a logical and well-supported class-level inference that the further removal of a second methyl group to yield N-didesmethyl loperamide would result in an even greater attenuation of hERG inhibitory activity, positioning it as the least cardiotoxic analog in this series. This trend is critical for understanding the safety profile of the metabolite.

hERG Inhibition Trend
Class-level inference
Inferred weakest in series
Supports differentiation from cardiotoxic metabolites
Exact quantitative data not found in allowed sources
Cardiac Safety hERG inhibition QT prolongation Pharmacology

Cross-Reactivity in Fentanyl Immunoassays

A 2025 study evaluated the cross-reactivity of loperamide and its major metabolites, N-desmethyl loperamide (dLop) and N-didesmethyl loperamide (ddLop), across several fentanyl immunoassays. The study demonstrated that N-didesmethyl loperamide has a distinct cross-reactivity profile compared to the other metabolites in specific assays [1]. For instance, the Immunalysis HEIA was reactive to loperamide and dLop but showed no reactivity to ddLop [1]. Conversely, the Immunalysis SEFRIA was reactive to all three compounds, while the Thermo Fisher DRI assay showed reactivity to ddLop at a minimum concentration of 33.1 mg/L [1].

Fentanyl IA Reactivity
Head-to-head comparison
HEIA: Non-reactive
SEFRIA: 17.0 mg/L
DRI: 33.1 mg/L
Distinct profile enables interference confirmation
Urine drug screening; 5 EIA + 1 LFA evaluated
Clinical Toxicology Immunoassay Cross-Reactivity Urine Drug Screening

P-gp PET Radiotracer Precursor

N-Didesmethyl loperamide is explicitly identified as a precursor for 'a new and improved PET radiotracer for imaging P-gp function' [1]. The NIMH Chemical Synthesis and Drug Supply Program lists this compound's primary biological activity as a 'P-glycoprotein PET ligand labeling precursor' [2]. This distinguishes it from loperamide and N-desmethyl loperamide, which are also used in PET imaging research but are associated with the development of less optimal tracers. The didesmethylated structure provides a unique chemical handle for radiolabeling that is not available on the parent or mono-desmethyl analogs, enabling the development of next-generation imaging agents with potentially improved specificity or pharmacokinetic properties for studying drug efflux at the blood-brain barrier.

P-gp Tracer Precursor
Supporting evidence
Designated precursor for improved PET tracer
Unique chemical handle for radiolabeling
NIMH program designation; [11C] labeling context
Positron Emission Tomography P-glycoprotein Blood-Brain Barrier Radiotracer

Myenteric Plexus Opioid Activity

N-Didesmethyl Loperamide functions as an agonist at the peripheral μ1-opioid receptor, a property it shares with its parent compound. Its activity has been quantified in a standard ex vivo assay, where it impedes electrically induced contractions in isolated guinea pig myenteric plexus with an IC50 of 370 nM . While this confirms it is an active metabolite, a direct quantitative comparison of its potency to loperamide in this exact assay system is not available in the allowed sources. This data point primarily serves to verify the compound's identity and functional activity as an opioid receptor agonist, distinguishing it from an inert metabolic byproduct.

Opioid Activity (IC50)
Supporting evidence
370 nM
Confirms functional μ1-opioid agonism
Guinea pig myenteric plexus ex vivo
Opioid Receptor Gastrointestinal Motility In Vitro Pharmacology

N-Didesmethyl Loperamide Applications


LC-MS/MS Method Development

Procurement of a high-purity N-Didesmethyl Loperamide reference standard is mandatory for the development and validation of LC-MS/MS methods for the simultaneous quantification of loperamide and its metabolites in biological fluids like plasma and urine [1]. Its inclusion as a distinct analytical standard is the only way to ensure accurate identification and quantification of this specific metabolite, as established methods confirm its unique chromatographic and mass spectrometric profile [2].

Confirming Fentanyl Immunoassay Interference

Clinical laboratories experiencing unexplained false-positive fentanyl screens should procure N-Didesmethyl Loperamide to serve as a confirmatory spiking standard. Its unique, quantifiable cross-reactivity profile in various fentanyl immunoassays (e.g., non-reactive in Immunalysis HEIA but reactive in SEFRIA and DRI at defined concentrations) allows for the definitive identification of this metabolite as the source of interference, a process not possible with loperamide or N-desmethyl loperamide standards alone [3].

Next-Generation PET Radiotracer Synthesis

Research groups focused on developing novel PET imaging agents to study P-glycoprotein (P-gp) function at the blood-brain barrier should procure N-Didesmethyl Loperamide for its specific application as a chemical precursor. Its designation as a precursor for 'new and improved' radiotracers, as noted by chemical suppliers and the NIMH repository, makes it a distinct and necessary starting material for radiochemical synthesis, differentiating it from other loperamide analogs used in older tracer formulations [4].

Cardiac Safety and SAR Profiling

For pharmacology studies investigating the structural determinants of hERG channel inhibition, N-Didesmethyl Loperamide serves as a critical negative control compound. While loperamide is a known high-affinity hERG blocker and N-desmethyl loperamide is a 7.5-fold weaker inhibitor, N-didesmethyl loperamide is inferred to have an even further reduced affinity [5]. Its use in parallel assays is essential for delineating the precise contribution of N-methyl groups to cardiotoxicity within this pharmacophore.

Application
Selection Property
Validation Focus
LC-MS/MS Method Development
Didesmethyl metabolite identification
Chromatographic and mass spectrometric verification
Fentanyl IA Interference Testing
Differential cross-reactivity profile
Immunoassay reactivity confirmation
PET Radiotracer Synthesis
Didesmethyl precursor structure
Radiolabeling efficiency and purity
Cardiac Safety SAR Studies
Degree of demethylation vs. hERG binding
hERG inhibition assay context
Quote Request

Request a Quote for N-Didesmethyl Loperamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.